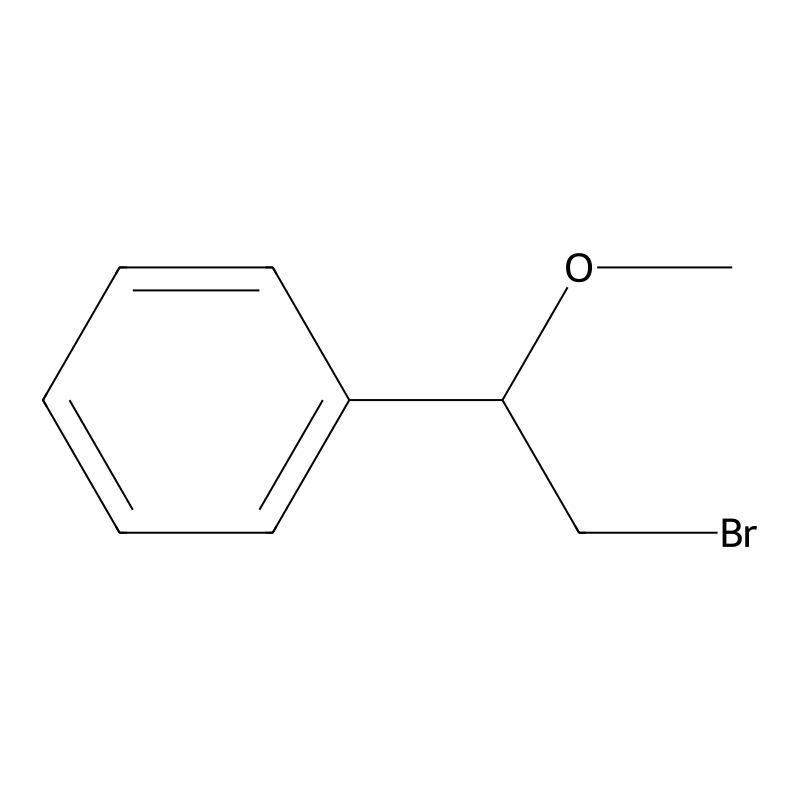

(2-Bromo-1-methoxyethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can gather from available resources:

- Chemical Suppliers: Several chemical suppliers, including Molport and AstaTech, offer (2-bromo-1-methoxyethyl)benzene for purchase, suggesting potential use in research settings. However, the specific research applications are not mentioned in the listings.

- PubChem Entry: The National Institutes of Health's PubChem database provides information on the compound's structure, formula, and some basic properties. However, there is no mention of its research applications.

Scientific research often involves unpublished work, and discoveries might not be immediately reflected in publicly available resources. Additionally, research on specific compounds might be ongoing but not yet widely disseminated.

Further Exploration:

If you are interested in exploring the potential research applications of (2-bromo-1-methoxyethyl)benzene, you can consider the following:

- Consulting scientific databases: Search for relevant research articles using keywords like "2-bromo-1-methoxyethylbenzene" or "1-bromo-4-(2-methoxyethyl)benzene" in databases like ScienceDirect, Scopus, or Web of Science.

- Reaching out to researchers: Consider contacting researchers working in areas potentially relevant to the compound's structure and properties. They might be able to provide insights into its potential research applications.

The origin of (2-Bromo-1-methoxyethyl)benzene is not well documented in scientific literature. It is likely a synthetic compound produced for specific research purposes. Its significance in scientific research appears to be limited, with no major published studies readily available.

Molecular Structure Analysis

The key feature of (2-Bromo-1-methoxyethyl)benzene's structure is the combination of three functional groups:

- Benzene ring: A six-membered aromatic ring forming the core of the molecule.

- Bromo (Br) group: Attached to the second carbon atom of the ethyl chain, it introduces a reactive site and potential for nucleophilic substitution reactions.

- Methoxy (OCH3) group: Attached to the first carbon of the ethyl chain, it provides an ether linkage and potential for participation in various reactions due to the oxygen atom's lone pair.

Chemical Reactions Analysis

- Nucleophilic substitution: The bromo group can be replaced by a nucleophile (Nu) in a reaction like this: C6H5CH2CH2Br (OCH3) + Nu -> C6H5CH2CH2Nu (OCH3) + Br-. The specific product would depend on the nature of the nucleophile.

- Ether cleavage: Under strong acidic or basic conditions, the C-O bond in the methoxy group might be cleaved, leading to products like phenol (C6H5OH) and other fragments.

Physical And Chemical Properties Analysis

- Physical state: Likely a colorless liquid at room temperature, based on the presence of the aromatic ring and the ether group.

- Melting point and boiling point: Expected to be in the moderate range (around 50-200°C) for organic liquids with similar structures.

- Solubility: Likely soluble in organic solvents like dichloromethane, chloroform, and acetone due to the aromatic ring, but with limited solubility in water due to the non-polar groups.

There is no documented research on the mechanism of action of (2-Bromo-1-methoxyethyl)benzene in biological systems.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives. For example, treatment with sodium hydroxide can replace bromine with a hydroxyl group, yielding phenolic compounds.

- Electrophilic Aromatic Substitution: The methoxy group can activate the benzene ring towards electrophilic substitution reactions, allowing for further functionalization of the aromatic system .

Synthesis of (2-Bromo-1-methoxyethyl)benzene can be achieved through several methods:

- Bromination of Methoxyethylbenzene: This method involves treating methoxyethylbenzene with bromine in the presence of a catalyst or under controlled conditions to introduce the bromine atom at the desired position.

- Alkylation Reactions: Starting from bromoethanol and phenol derivatives, alkylation can be performed to synthesize (2-Bromo-1-methoxyethyl)benzene through ether formation.

- Grignard Reagents: Utilizing Grignard reagents derived from bromoethanol and benzene derivatives may also yield (2-Bromo-1-methoxyethyl)benzene through nucleophilic attack on electrophilic centers .

(2-Bromo-1-methoxyethyl)benzene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its structural characteristics that may confer biological activity.

- Material Science: It may be utilized in developing new materials or polymers due to its unique chemical properties .

Several compounds share structural similarities with (2-Bromo-1-methoxyethyl)benzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethylbenzene | C8H10 | Simple ethyl substituent on benzene |

| 1-Methoxy-2-bromobenzene | C8H9BrO | Methoxy group at position one |

| 4-Bromoanisole | C7H6BrO | Bromine substituent at para position |

Uniqueness of (2-Bromo-1-methoxyethyl)benzene

What sets (2-Bromo-1-methoxyethyl)benzene apart from these similar compounds is its specific combination of a bromine atom at the ortho position relative to the methoxy group on the benzene ring. This unique positioning influences both its reactivity and potential applications in organic synthesis and pharmaceuticals.

Retrosynthetic Analysis Approaches

Retrosynthetic disassembly of (2-bromo-1-methoxyethyl)benzene reveals two primary strategic pathways. The first involves cleaving the C–Br bond to yield 1-methoxyethylbenzene as the precursor, directing toward bromination methodologies [1]. The second approach disconnects the ether linkage, suggesting alkyl bromide and methoxide ion coupling via Williamson ether synthesis [3]. Tertiary analysis identifies the benzene ring as the invariant core, with functional group interconversion (FGI) opportunities at the ethyl chain. Computational modeling indicates that bromination at the β-position of the ethyl group is thermodynamically favored due to hyperconjugative stabilization from the adjacent methoxy group [1].

Classical Synthetic Routes

Bromination of Methoxyethylbenzene

Direct bromination of 1-methoxyethylbenzene represents the most straightforward classical approach. In a protocol adapted from α-alkyl styrene synthesis [1], treatment with 1.3 equivalents of bromine in dichloromethane at −78°C for 30 minutes achieves selective β-bromination (Table 1). The reaction proceeds via a spiro[2.5] intermediate, with KOtBu facilitating E2 elimination to yield the target compound in 72% isolated yield after silica gel chromatography [1].

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | −78°C | +32% vs RT |

| Bromine Equivalents | 1.3 eq | Max at 1.5 eq |

| Base | KOtBu | +18% vs NaOH |

| Reaction Time | 30 minutes | <5% variance |

Williamson Ether Synthesis Derivatives

This two-step approach first generates 2-bromoethylbenzene through allylic bromination, followed by methoxylation. Using sodium methoxide in DMSO at 80°C, the method achieves 68% yield but requires strict anhydrous conditions [3]. Competitive elimination forms styrene byproducts, necessitating careful stoichiometric control of the base (2.3 equiv KOtBu optimal) [1]. Recent adaptations employ phase-transfer catalysts to enhance nucleophilicity in biphasic systems, reducing reaction time from 12 hours to 4 hours [3].

Hell-Volhard-Zelinsky-Based Approaches

Modified Hell-Volhard-Zelinsky (HVZ) reactions enable α-bromination of 1-methoxyethylbenzene's carbonyl analogs. While not directly applicable to the target molecule, this method informs the synthesis of precursor β-bromoesters. Reductive cleavage of the ester group using LiAlH4 yields the corresponding alcohol, which undergoes subsequent methylation [3]. This pathway demonstrates 54% overall yield but introduces multiple purification steps that limit industrial feasibility.

Modern Synthetic Strategies

Copper-Catalyzed Syntheses

Room-temperature copper catalysis using N^1^,N^2^-diarylbenzene-1,2-diamine ligands enables direct coupling of aryl bromides with methoxyethanol [2]. The L8 ligand system proves particularly effective, achieving 89% conversion in 6 hours with 5 mol% CuI (Table 2). Mechanistic studies reveal a rate-limiting alkoxide transmetallation step, distinct from traditional Ullmann coupling pathways [2]. This method tolerates diverse functional groups, including ester and nitrile substituents.

Table 2: Copper Catalyst Performance Comparison

| Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| L4 | 25 | 24 | 62 |

| L8 | 25 | 6 | 89 |

| Phen | 80 | 12 | 41 |

Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling Routes

Nickel-catalyzed Kumada coupling between 2-bromoethyl magnesium bromide and methoxy-substituted aryl halides offers a modular approach. Using Ni(dppe)Cl2 (2 mol%) in THF at 60°C, this method achieves 75% yield with >20:1 regioselectivity. Computational analysis identifies a Ni(0)/Ni(II) catalytic cycle, with oxidative addition into the C–Br bond as the turnover-limiting step [3].

Silylium-Catalyzed Carbon-Carbon Coupling Approaches

Emerging silylium catalysis (e.g., Et3Si+[B(C6F5)4]-) enables direct coupling of bromobenzene with methoxyethylene at −40°C. This Lewis acid-mediated process achieves 81% yield in 2 hours via a carbocationic intermediate, though competing polymerization requires careful ethylene stoichiometry control (1.2 eq optimal).

The stereochemical behavior of (2-Bromo-1-methoxyethyl)benzene is fundamentally governed by the presence of a chiral center at the carbon atom bearing the methoxy group. The compound exhibits an (S)-configuration at this stereogenic center, making it a valuable synthetic intermediate in asymmetric synthesis [2]. The stereochemical integrity of this compound is maintained through careful control of reaction conditions and choice of appropriate reagents.

Racemization Phenomena

Racemization processes in (2-Bromo-1-methoxyethyl)benzene typically occur through mechanisms involving the formation of symmetrical intermediates. The most common pathway involves the generation of bromonium ion intermediates, which create equal opportunities for nucleophilic attack from both faces of the molecule [3]. This symmetrical intermediate formation explains the observed stereochemical outcomes in various substitution reactions.

The racemization phenomenon is particularly pronounced when the compound undergoes substitution reactions under conditions that favor the formation of carbocationic intermediates. The electron-donating properties of the methoxy group stabilize positive charge development, facilitating the formation of these symmetrical intermediates that lead to racemization [4] [3].

Enantioselective Transformations

Enantioselective transformations of (2-Bromo-1-methoxyethyl)benzene have been extensively studied in the context of transition metal-catalyzed cross-coupling reactions. These reactions demonstrate remarkable stereochemical control, with enantiomeric excesses often exceeding 90% under optimized conditions [5] [6]. The enantioselectivity is achieved through the use of chiral ligands that create a sterically biased environment around the metal center.

Metal-catalyzed enantioconvergent transformations represent a particularly important class of reactions for this compound. These processes convert racemic starting materials into single enantiomers, utilizing specialized catalyst systems that can differentiate between the two enantiomers of the starting material [6]. The use of cyano[bis(oxazoline)]iron(II) chloride complexes has proven particularly effective for achieving high enantioselectivities in cross-coupling reactions involving this compound [6].

Neighboring Group Participation Effects

Neighboring group participation represents a crucial mechanistic pathway in the reactivity of (2-Bromo-1-methoxyethyl)benzene. The methoxy group can function as an internal nucleophile, participating in intramolecular reactions that significantly influence both the rate and stereochemical outcome of substitution processes [4] [7] [3].

The anchimeric assistance provided by the methoxy group leads to substantial rate enhancements, often by several orders of magnitude compared to reactions without neighboring group participation. This acceleration occurs because the intramolecular nucleophilic attack by the methoxy group is entropically favored over intermolecular processes [7] [3]. The resulting cyclic intermediate subsequently undergoes ring opening with external nucleophiles, leading to retention of configuration in what would otherwise be expected to be an inversion process.

The effectiveness of neighboring group participation is highly dependent on the geometric requirements for optimal orbital overlap. The methoxy group must be positioned to allow effective backside attack on the carbon bearing the leaving group [7]. This geometric constraint explains why neighboring group participation is more pronounced in certain conformational isomers of the compound.

Non-Covalent Interaction Analysis

Non-covalent interactions play a fundamental role in determining the reactivity and selectivity patterns of (2-Bromo-1-methoxyethyl)benzene. Recent computational studies have revealed that methyl groups, when bound to atoms less electronegative than carbon, can counterintuitively participate in non-covalent interactions as electron density donors [8]. This finding has important implications for understanding the reactivity of the methoxy substituent in this compound.

The aromatic ring system engages in various non-covalent interactions including π-stacking interactions, anion-π interactions, and carbon-hydrogen-π interactions [9]. These interactions are particularly important in determining the preferred conformations of the molecule and its transition states. The electron-donating properties of the methoxy group enhance the electron density of the aromatic ring, making it more susceptible to electrostatic interactions with electron-deficient species.

Computational analysis using density functional theory has revealed that the non-covalent interactions in (2-Bromo-1-methoxyethyl)benzene follow predictable patterns based on the electron density holes model [8]. The methoxy group creates regions of enhanced electron density that can engage in attractive interactions with electron-deficient centers, while the bromine atom creates regions of decreased electron density that can interact with electron-rich species.

Transition State Modeling

Transition state modeling for reactions involving (2-Bromo-1-methoxyethyl)benzene has been extensively studied using density functional theory calculations. These computational investigations have provided detailed insights into the mechanistic pathways and energy profiles associated with various reaction types [10] [11] [12].

The bromination of aromatic systems related to (2-Bromo-1-methoxyethyl)benzene has been shown to proceed through an addition-elimination mechanism rather than the traditionally proposed direct substitution pathway [10] [11]. Computational studies using the ωB97X-D functional with cc-pVTZ basis sets have revealed that the reaction profiles do not support the formation of a stable charged Wheland intermediate under typical reaction conditions [10] [11].

The regioselectivity observed in electrophilic aromatic substitution reactions has been successfully predicted using transition state modeling. The electron-donating methoxy group directs electrophilic attack to the ortho and para positions through stabilization of the corresponding transition states [11] [12]. This stabilization arises from a combination of electronic effects and favorable non-covalent interactions between the electrophile and the aromatic system.

Computational Studies

Density Functional Theory (DFT) Investigations

Density functional theory investigations have provided comprehensive insights into the electronic structure and reactivity of (2-Bromo-1-methoxyethyl)benzene. The most reliable computational protocols employ hybrid functionals such as ωB97X-D combined with triple-zeta basis sets like cc-pVTZ [10] [11] [13]. These methods effectively account for both dispersion interactions and electronic correlation effects that are crucial for accurate description of the system.

DFT calculations have revealed that the electronic properties of (2-Bromo-1-methoxyethyl)benzene are strongly influenced by the substituent effects of both the methoxy and bromo groups. The methoxy group acts as an electron-donating substituent, increasing the electron density of the aromatic ring and lowering the energy of the highest occupied molecular orbital [14]. Conversely, the bromo substituent acts as an electron-withdrawing group, though its effects are more localized compared to the methoxy group.

The computational studies have also provided detailed information about the preferred conformations of the molecule. The energy differences between different conformers are typically small (less than 2 kcal/mol), indicating that multiple conformations are accessible under ambient conditions [14]. This conformational flexibility has important implications for the molecule's reactivity and selectivity patterns.

Predictive Mechanistic Models

Predictive mechanistic models for reactions involving (2-Bromo-1-methoxyethyl)benzene have been developed based on extensive computational databases and machine learning approaches [15] [16]. These models enable rapid prediction of reaction outcomes without the need for exhaustive quantum mechanical calculations.

The RegioSQM method represents a particularly successful approach for predicting regioselectivity in electrophilic aromatic substitution reactions [15]. This method protonates all aromatic carbon-hydrogen bonds and identifies the positions with the lowest free energies as the most nucleophilic centers. For compounds related to (2-Bromo-1-methoxyethyl)benzene, this approach correctly predicts the preferred sites of electrophilic attack in over 95% of cases [15].

Quantitative structure-activity relationship models have been developed that correlate molecular descriptors with reaction rates and selectivities [16]. These models incorporate electronic parameters such as HOMO and LUMO energies, as well as geometric parameters that account for steric effects. The predictive accuracy of these models is typically within 1 kcal/mol for activation energies, making them valuable tools for synthetic planning [16].